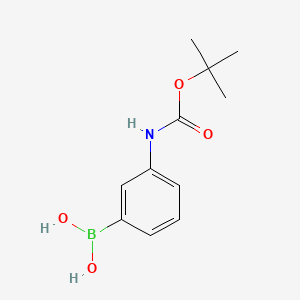

(3-Boc-aminophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNHPXWZRALFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959004 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-68-2 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Boc-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Properties, Applications, and Experimental Insights

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a phenylboronic acid featuring a tert-butoxycarbonyl (Boc) protected amine group at the meta-position. This strategic combination of a versatile boronic acid moiety and a protected amine makes it an invaluable reagent for constructing complex molecular architectures.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] The Boc protecting group serves a dual purpose: it deactivates the nucleophilicity of the amine, preventing unwanted side reactions during coupling, and it enhances the compound's solubility in common organic solvents. Following the key coupling step, the Boc group can be readily removed under acidic conditions, revealing a primary amine that serves as a handle for subsequent functionalization. This "protect-couple-deprotect-elaborate" strategy is a powerful workflow in the synthesis of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive overview of the chemical properties, core applications, and handling protocols for this compound, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key physicochemical data for this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| IUPAC Name | [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [3] |

| CAS Number | 380430-68-2 | [3][4] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [3][4][5] |

| Molecular Weight | 237.06 g/mol | [3][4] |

| Appearance | White to light yellow/orange powder or crystals | [4] |

| Melting Point | 160-170 °C | [4] |

| Solubility | Soluble in Methanol, DMSO | [4][6] |

| pKa (Predicted) | 8.23 ± 0.10 | [4] |

Stability and Storage

For optimal shelf-life and performance, this compound should be stored under specific conditions. It is stable under recommended storage protocols but is incompatible with strong acids, bases, and oxidizing agents.[7] Like many boronic acids, it can be susceptible to dehydration to form boroxine anhydrides, although this process is often reversible.

| Parameter | Recommendation | Source(s) |

| Storage | Keep in a dark place, sealed in a dry, inert atmosphere. | [4][8] |

| Temperature | Room temperature. | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

| Precautionary Measure | Protocol | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [7][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [7][8] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation during transfer. | [7][8][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [7] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [7][9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used transformations for forming C(sp²)-C(sp²) bonds, the carbon framework of countless pharmaceuticals and organic materials.[2]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a representative workflow for coupling this compound with an aryl bromide. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.

Objective: Synthesize tert-butyl (3'-methyl-[1,1'-biphenyl]-3-yl)carbamate.

Materials:

-

This compound (1.0 eq)

-

3-Bromotoluene (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq), finely powdered

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)₂ and PPh₃ in a small amount of dioxane under an inert atmosphere for 15-20 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.

-

Reagent Addition: To the reaction vessel, add this compound, 3-bromotoluene, and potassium carbonate.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.

Strategic Value in Drug Discovery

The incorporation of boronic acids into medicinal chemistry has grown significantly, leading to several FDA-approved drugs.[10][11] Boronic acids can act as enzyme inhibitors or serve as versatile synthetic handles.[12][13] this compound is particularly valuable as a scaffold for building libraries of potential drug candidates. The ability to perform a Suzuki coupling and then deprotect the amine allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Logical workflow for using the reagent in drug discovery.

This workflow enables the creation of diverse molecular libraries from a common intermediate. By varying the aryl halide in the Suzuki coupling and the functionalization chemistry at the deprotected amine, researchers can rapidly generate novel compounds for biological screening.

Conclusion

This compound stands out as a highly strategic and enabling reagent for the modern synthetic chemist. Its well-defined physicochemical properties, combined with its central role in the robust and reliable Suzuki-Miyaura coupling, make it a go-to building block for the construction of complex biaryl structures. The clever integration of a stable protecting group that can be selectively removed post-coupling provides a logical and efficient pathway for diversification, a critical advantage in the fast-paced field of drug discovery. By understanding its properties, mechanism of action, and proper handling, researchers can fully leverage the synthetic power of this versatile compound.

References

- PubChem. This compound | C11H16BNO4 | CID 2773228. [Link]

- ChemBK. (3-aminophenyl)boronic acid. [Link]

- PubChemLite. This compound (C11H16BNO4). [Link]

- PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Wikipedia. Suzuki reaction. [Link]

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- ResearchGate.

- ResearchGate. Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]

- Boron Molecular.

- PubMed. Design and discovery of boronic acid drugs. [Link]

- MDPI. Synthesis of Boron-Containing Primary Amines. [Link]

- MDPI.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

- PubMed Central.

- Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.

- Amerigo Scientific. This compound ,97%. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H16BNO4 | CID 2773228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 380430-68-2 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C11H16BNO4) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

(3-Boc-aminophenyl)boronic acid CAS number and pricing

An In-Depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Synthesis, Application, and Commercial Insights

This guide provides an in-depth technical overview of this compound, a versatile reagent pivotal to modern organic synthesis and drug discovery. Targeted at researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical execution of its most common transformation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: A Key Building Block for Innovation

This compound, identified by the CAS Number 380430-68-2 , is a bifunctional organic compound that has gained significant traction as a building block in medicinal chemistry and materials science.[1] Its structure uniquely combines a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected aniline. This arrangement offers profound strategic advantages in multi-step synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3] Simultaneously, the Boc-protecting group masks the nucleophilic and basic character of the aniline nitrogen. This protection is crucial, preventing unwanted side reactions and allowing the amine to be selectively revealed under specific acidic conditions later in a synthetic sequence. This duality makes it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and active pharmaceutical ingredients (APIs).[4]

Physicochemical Properties and Specifications

The compound is typically supplied as a white to pale yellow solid. Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 380430-68-2 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [1] |

| Molecular Weight | 237.06 g/mol | [1] |

| IUPAC Name | [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | - |

| Synonyms | 3-(tert-Butoxycarbonylamino)phenylboronic acid, 3-(Boc-amino)phenylboronic acid | |

| Linear Formula | (CH₃)₃CO₂CNHC₆H₄B(OH)₂ | |

| Melting Point | 168 °C (decomposition) | - |

| Form | Solid, powder or crystals | - |

| Purity | Typically ≥95% |

Synthesis Strategy: A Mechanistic Approach

While several routes to aryl boronic acids exist, a common and reliable strategy for preparing this compound involves a three-step sequence starting from 3-bromoaniline. This process is rooted in fundamental organometallic chemistry.

Step 1: Protection of the Amine. The synthesis begins with the protection of the aniline nitrogen. 3-bromoaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM).

-

Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent organometallic step and to deactivate the ring towards unwanted electrophilic attack. Its steric bulk also provides stability.

Step 2: Lithium-Halogen Exchange. The resulting tert-butyl (3-bromophenyl)carbamate is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise.

-

Causality: The highly polar carbon-lithium bond of n-BuLi facilitates a rapid and irreversible exchange with the bromine atom on the aromatic ring. This creates a highly nucleophilic aryllithium intermediate. Performing this at -78 °C is critical to prevent side reactions, such as the deprotonation of other sites on the molecule or reaction with the solvent.

Step 3: Borylation and Hydrolysis. The aryllithium species is then quenched by adding a boron electrophile, typically triisopropyl borate [B(Oi-Pr)₃]. The reaction is allowed to warm to room temperature before being quenched with an aqueous acid (e.g., HCl).

-

Causality: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetracoordinate boronate complex. The subsequent acidic workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining aryllithium.

This sequence provides a robust and scalable method for accessing the title compound with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.

Mechanistic Deep Dive

The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for coupling this compound with a representative aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware (Schlenk flask, condenser)

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices

-

Excess Boronic Acid (1.2 equiv): A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.

-

Base (K₂CO₃): The base is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step. Carbonates are often a good choice for their balance of reactivity and handling.

-

Solvent System (Dioxane/Water): This biphasic system is highly effective. The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst (Pd(PPh₃)₄): This is a robust, air-stable Pd(0) precatalyst that is widely used and commercially available. It readily enters the catalytic cycle.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug discovery. The ability to perform a Suzuki coupling first, followed by deprotection of the Boc group, allows for the synthesis of diverse libraries of 3-amino-biaryl compounds. This motif is prevalent in many classes of therapeutic agents.

While specific drugs using this exact intermediate may not be widely publicized, its utility is clear. For example, it can be used to synthesize precursors for inhibitors of kinases, proteases, or other enzymes where an amino-biaryl core is required for binding or pharmacophore presentation. The general strategy enables medicinal chemists to rapidly explore structure-activity relationships (SAR) by varying the coupling partner in the Suzuki reaction. The development of boronic acid-based drugs like the proteasome inhibitor Velcade® (Bortezomib) has spurred immense interest in incorporating this functional group into new drug candidates.[5]

Commercial Availability and Pricing

This compound is readily available from numerous chemical suppliers, reflecting its importance in research and development. Pricing can vary based on purity, quantity, and supplier. The following table provides a representative, non-exhaustive list of suppliers and is intended for informational purposes.

| Supplier | CAS Number | Purity | Representative Quantity & Price (USD) |

| Sigma-Aldrich | 380430-68-2 | ≥95% | 5 g / ~$107 |

| TCI America | 380430-68-2 | >97.0% | Inquire for pricing |

| Santa Cruz Biotechnology | 380430-68-2 | - | Inquire for pricing |

| Fisher Scientific (Aobchem) | 380430-68-2 | - | Inquire for pricing |

| Manchester Organics | 380430-68-2 | - | Inquire for pricing |

Note: Prices are subject to change and may not include shipping or handling fees. Users should consult supplier websites for current pricing and availability.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its strategic combination of a Boc-protected amine and a reactive boronic acid moiety makes it an indispensable tool for constructing complex biaryl systems via the Suzuki-Miyaura reaction. The straightforward protocols for its use, coupled with its commercial availability, ensure its continued and expanding role in the fields of medicinal chemistry, drug discovery, and advanced materials synthesis. A thorough understanding of the underlying reaction mechanisms is paramount for scientists aiming to leverage this reagent to its full potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Pharmaceutical Intermediate Spotlight: 3-tert-Butoxycarbonylphenylboronic Acid. [Link]

- goods.com. 3-(tert-Butoxycarbonyl)phenylboronic acid. [Link]

- Amerigo Scientific. This compound ,97%. [Link]

- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

- Akther, T., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2019. [Link]

- usa-suppliers.com. 3-boc-aminophenylboronic acid suppliers USA. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (3-Boc-aminophenyl)boronic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

(3-Boc-aminophenyl)boronic acid is a cornerstone reagent in modern organic synthesis, particularly valued in drug discovery and materials science for its role in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid moiety, a versatile functional group, and the Boc-protected amine, which allows for sequential deprotection and further functionalization, makes this compound a highly strategic synthetic intermediate. However, realizing its full synthetic potential is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent is paramount, dictating reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Deconstructing the Molecule: Factors Governing Solubility

The solubility of this compound is a multifactorial property governed by the interplay of its distinct structural features: the aromatic phenyl ring, the polar boronic acid group, and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group.

-

The Phenyl Ring: The aromatic core contributes to van der Waals interactions and can engage in π-π stacking, favoring solubility in aromatic and some nonpolar solvents.

-

The Boronic Acid Moiety (-B(OH)₂): This group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This characteristic promotes solubility in polar protic solvents like alcohols. However, boronic acids have a known propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can complicate solubility studies, as the boroxine form generally exhibits different solubility from the monomeric acid.[1]

-

The Boc Protecting Group (-C(O)O-t-Bu): The bulky and lipophilic tert-butyl group significantly increases the nonpolar character of the molecule.[2] This feature enhances solubility in moderately polar and nonpolar aprotic solvents while potentially reducing solubility in highly polar, aqueous environments.[3][4]

The overall solubility profile is a delicate balance between the hydrogen bonding capacity of the boronic acid and the lipophilicity of the Boc-protected aniline fragment.

Qualitative and Semi-Quantitative Solubility Profile

While precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a consistent qualitative and semi-quantitative picture emerges from vendor specifications, analogous compound behavior, and empirical observations in synthetic practice.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Compounds

| Solvent Class | Representative Solvents | Observed/Expected Solubility of this compound | Analogous Compound Data | Rationale for Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | (4-Boc-aminophenyl)boronic acid is soluble at 100 mg/mL in DMSO.[5] | The highly polar nature of DMSO effectively solvates the boronic acid and carbamate moieties. |

| Dimethylformamide (DMF) | High | Generally good solvent for polar organic molecules. | Similar to DMSO, DMF is a strong hydrogen bond acceptor. | |

| Polar Protic | Methanol | Soluble[6] | (4-Boc-aminophenyl)boronic acid is soluble in methanol. The unprotected 3-aminophenylboronic acid is also soluble in methanol.[7][8] | Methanol's ability to act as both a hydrogen bond donor and acceptor facilitates dissolution. |

| Ethanol | Soluble | The pinacol ester of the ortho-isomer is soluble in ethanol.[9] The unprotected 3-aminophenylboronic acid is soluble in alcohols. | Similar mechanism to methanol, though solubility may be slightly lower due to increased alkyl character. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Phenylboronic acid exhibits high solubility in ethers.[10][11] | THF can act as a hydrogen bond acceptor, interacting with the -OH groups of the boronic acid. |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | The pinacol ester of the ortho-isomer is soluble in DCM.[9] N-Boc-aniline is soluble in DCM. | The moderate polarity of DCM can solvate the Boc-protected aniline portion of the molecule. |

| Ketones | Acetone | Moderately Soluble | Phenylboronic acid shows high solubility in ketones.[10] | Acetone is a good hydrogen bond acceptor. |

| Aromatics | Toluene | Low to Sparingly Soluble | - | The nonpolar nature of toluene is generally insufficient to overcome the polarity of the boronic acid group. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble | Phenylboronic acid has very low solubility in hydrocarbons.[10][11] | The high polarity of the solute is incompatible with the nonpolar solvent. |

Experimental Determination of Solubility: Protocols and Best Practices

For applications requiring precise knowledge of solubility, experimental determination is essential. Two common methodologies are employed: kinetic solubility and thermodynamic (or equilibrium) solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[4][12][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.

Protocol for Kinetic Solubility Determination by Turbidimetry:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired organic solvent.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.[16][17][18][19] It is a more time-consuming but also more accurate method.

Protocol for Thermodynamic Solubility by the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. For more accurate separation, centrifuge the sample.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Causality in Experimental Design: Why These Choices Matter

-

Kinetic vs. Thermodynamic: The choice between these methods depends on the application. For high-throughput screening where a rapid, relative measure of solubility is sufficient, the kinetic method is preferred.[14] For process development, formulation, and situations requiring accurate solubility data for thermodynamic modeling, the shake-flask method is the gold standard.[19]

-

The Challenge of Boronic Acids: The tendency of boronic acids to form boroxines upon standing or heating can influence solubility measurements.[1] For thermodynamic solubility, ensuring the system has reached equilibrium is critical, as the ratio of boronic acid to boroxine may stabilize over time. It is also advisable to use freshly sourced or properly stored this compound to minimize the presence of pre-formed boroxine.

-

Analytical Method Selection: HPLC-UV is a robust and widely accessible method for quantifying the concentration of this compound due to its UV-active phenyl ring. LC-MS can provide higher sensitivity and selectivity, which is particularly useful for very low solubility measurements.

Conclusion: A Practical Framework for Solubility-Driven Synthesis

A comprehensive understanding of the solubility of this compound is not merely academic; it is a critical enabler of successful and efficient synthetic chemistry. This guide provides a framework for researchers to make informed decisions about solvent selection for reactions, purifications, and analytical characterization. While a definitive quantitative dataset remains an area for further investigation, the principles, qualitative trends, and detailed experimental protocols presented herein offer a robust starting point for any scientist working with this versatile and valuable building block. By applying these insights, researchers can minimize experimental guesswork, optimize reaction conditions, and ultimately accelerate their research and development endeavors.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2023). In-vitro Thermodynamic Solubility.

- protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- PubChem. (n.d.). This compound.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5691-5694.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PubChem. (n.d.). 3-Aminophenylboronic acid.

- ChemBK. (n.d.). 2-(TERT-BUTOXYCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER.

- ChemBK. (n.d.). (3-aminophenyl)boronic acid.

- PubChemLite. (n.d.). This compound (C11H16BNO4).

- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2020). PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 3422-01-3: N-BOC-aniline | CymitQuimica [cymitquimica.com]

- 4. enamine.net [enamine.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 380430-68-2 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. asianpubs.org [asianpubs.org]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. evotec.com [evotec.com]

An In-depth Technical Guide to the Stability and Storage of (3-Boc-aminophenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of (3-Boc-aminophenyl)boronic acid. Adherence to the prescribed storage and handling protocols is critical for preserving its chemical integrity, ensuring experimental reproducibility, and maximizing its utility in synthetic applications.

Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block

This compound is a vital bifunctional reagent in modern organic chemistry. Its dual utility, stemming from the presence of a boronic acid moiety for cross-coupling reactions and a Boc-protected amine for subsequent functionalization, makes it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Boronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[2]

However, the very reactivity that makes boronic acids so useful also renders them susceptible to several degradation pathways.[1][3] Issues such as dehydration, oxidation, and protodeboronation can compromise sample purity, lead to inconsistent reaction yields, and complicate product purification. A thorough understanding of the chemical vulnerabilities of this compound is therefore not merely a matter of good laboratory practice but a prerequisite for reliable and successful research. This document outlines the principal degradation pathways and provides a robust framework for optimal storage and handling.

Fundamental Chemical Properties and Major Degradation Pathways

The stability of this compound is governed by the intrinsic properties of the boronic acid functional group. These compounds are Lewis acids and possess a high propensity to undergo reversible covalent interactions.[2] Several environmental factors can trigger degradation, fundamentally altering the compound's structure and purity.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids, particularly in the solid state or under anhydrous conditions, is the intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[3][4][5] This process involves the loss of three water molecules from three molecules of the boronic acid.

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is dynamic and reversible.[6] While boroxine formation alters the molecular weight and can complicate stoichiometry if not accounted for, it is often reversible upon exposure to water or during aqueous workup conditions.[6] However, for applications requiring the pure monomeric boronic acid, the presence of boroxine is an impurity that must be controlled through proper storage. Heating or exhaustive drying can drive the equilibrium toward the boroxine.[7]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Oxidative Degradation

Boronic acids are susceptible to oxidation, a significant concern especially in biological applications or when exposed to air over prolonged periods.[3][8] At physiological pH, the oxidative instability of some phenylboronic acids can be comparable to that of thiols.[8] The mechanism often involves reaction with reactive oxygen species, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol.[8][9] This degradation pathway is irreversible and results in a permanent loss of the desired starting material.

Protodeboronation

Protodeboronation is another common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is particularly relevant in aqueous or protic media and its rate is highly dependent on pH.[3][10] For certain unstable boronic acids, such as some 2-heterocyclic derivatives, this decomposition can be accelerated by heat, base, or the presence of palladium catalysts.[1][3] While this compound is generally more robust, the potential for protodeboronation underscores the need for controlled reaction conditions and proper storage.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent protocol for the storage and handling of this compound is essential. The primary objectives are to minimize exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

Long-term stability is best achieved by controlling the compound's environment. All borates have a natural tendency to cake with prolonged storage, a process accelerated by temperature and humidity fluctuations.[11]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C.[12] | Reduces the rate of all chemical degradation pathways and minimizes water absorption or loss.[13] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[11] |

| Container | Tightly sealed, amber glass or HDPE plastic containers. | Protects from light and prevents moisture ingress.[13] Proper sealing is crucial to prevent degradation.[13] |

| Moisture | Store in a dry, desiccated environment. | The compound is hygroscopic; moisture absorption can lead to caking and hydrolysis.[11][14][15] |

Safe Handling Workflow

Proper handling is as critical as long-term storage. Exposure to the laboratory environment, even for brief periods, can introduce moisture and oxygen. The following workflow is recommended to maintain the integrity of the compound.

Caption: Recommended workflow for handling this compound.

Causality Behind Procedural Steps:

-

Step 1 (Equilibration): Allowing the container to warm to room temperature before opening is a critical step. Opening a cold vial in a warmer, ambient environment will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch.

-

Step 2 & 3 (Inert Environment): Using a glove box or glove bag purged with an inert gas provides the best protection against both moisture and oxygen during the weighing process.

-

Step 4 (Speed): Minimizing the time the container is open reduces the potential for atmospheric contamination.

-

Step 5 (Resealing): Ensuring an airtight seal is paramount for preserving the remaining material. If the original cap or seal is compromised, using paraffin film as a secondary seal is advisable.

Methods for Purity and Stability Assessment

Verifying the purity of this compound before use is a self-validating step that confirms the efficacy of storage and handling procedures. Several analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for determining the purity of boronic acids and detecting degradation products like the corresponding phenol (from oxidation) or arene (from protodeboronation).[16] Method development can be challenging due to the potential for on-column hydrolysis, often requiring specialized conditions such as high pH mobile phases.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the boronic acid. The presence of the boroxine anhydride can often be detected by NMR, sometimes as broadened peaks or a distinct set of signals, although rapid equilibrium can complicate spectral interpretation.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying and quantifying the boronic acid and potential impurities, providing both retention time and mass-to-charge ratio data for confident identification.[19][20]

Conclusion and Key Takeaways

The chemical integrity of this compound is paramount for its successful application in synthesis. While inherently stable under optimal conditions, it is susceptible to degradation via dehydration to boroxines, oxidation, and protodeboronation. These pathways are readily mitigated by strict adherence to proper storage and handling protocols.

Key recommendations for ensuring long-term stability include:

-

Storage: Maintain the compound at -20°C under an inert atmosphere in a tightly sealed, light-resistant container.

-

Handling: Always allow the container to equilibrate to room temperature in a desiccator before opening, and whenever possible, handle the material in an inert atmosphere.

-

Verification: Routinely assess the purity of the material using appropriate analytical methods like HPLC or LC-MS before use, especially for sensitive applications.

By implementing these field-proven measures, researchers can ensure the reliability and reactivity of this essential synthetic building block, leading to more consistent and successful experimental outcomes.

References

- How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley.

- Cioslowski, J., & Martin, P. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.

- Ito, S., et al. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI.

- Wegner, K. D., et al. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.

- Boroxine. (n.d.). Wikipedia.

- Cioslowski, J., & Martin, P. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Scilit.

- Borate handling and storage. (n.d.). U.S. Borax.

- Wang, H., et al. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Wang, H., et al. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.

- Gillis, E. P., et al. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- 3-Aminophenylboronic acid. (n.d.). PubChem.

- Sandford, E., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- Boronic acid. (n.d.). Wikipedia.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.

- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. (n.d.). Organic Syntheses Procedure.

- This compound (C11H16BNO4). (n.d.). PubChemLite.

- This compound. (n.d.). PubChem.

- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014, February 1). PMC - PubMed Central.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences.

- (PDF) 3-Aminophenylboronic acid monohydrate. (n.d.). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boroxine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. borax.com [borax.com]

- 12. 30418-59-8|(3-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 13. laballey.com [laballey.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(3-Boc-aminophenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

(3-Boc-aminophenyl)boronic acid is a versatile bifunctional reagent that has become an indispensable tool for researchers in organic synthesis and drug discovery. Its structure, featuring a boronic acid moiety ortho to a tert-butyloxycarbonyl (Boc)-protected amine, provides a powerful platform for constructing complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3][4] Concurrently, the Boc-protected amine offers a stable yet readily cleavable functional group, enabling sequential or orthogonal synthetic strategies.[5][6]

This guide provides an in-depth review of this compound, detailing its synthesis, physicochemical properties, and key applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The unique characteristics of this reagent make it a valuable building block in the synthesis of a wide array of compounds, from advanced materials to novel therapeutic agents.[7][8][9] The growing interest in boronic acids in medicinal chemistry, underscored by the FDA approval of several boron-containing drugs, highlights the importance of understanding and effectively utilizing reagents like this compound.[9][10][11][12]

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is crucial for its effective use and storage.

General Properties

| Property | Value | Source |

| Molecular Formula | C11H16BNO4 | [13][14] |

| Molecular Weight | 237.06 g/mol | [13][15] |

| Appearance | White to off-white crystalline powder or solid | [16] |

| CAS Number | 380430-68-2 | [13] |

| IUPAC Name | [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [13] |

Solubility and Stability

This compound is soluble in common organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[16] Like other boronic acids, it is susceptible to oxidation and can form salts with acidic volatile substances.[16][17] It is also known to undergo dehydration to form the corresponding boroxine (a cyclic trimer). Therefore, it is imperative to store the compound in a tightly sealed container in a cool, dry, and inert atmosphere, away from oxidizing agents and volatile acids.[16][17][18] For long-term storage, keeping it in a freezer at -20°C is recommended.[18][19]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] In case of contact with eyes, rinse cautiously with water for several minutes.[19]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for its availability as a research chemical. While several synthetic routes have been reported, a common and reliable method involves the protection of 3-nitroaniline, followed by a palladium-catalyzed coupling reaction.

Synthetic Workflow Overview

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of the synthesis.

Step 1: Boc Protection of 3-Nitroaniline

-

To a solution of 3-nitroaniline in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine.

-

Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield tert-butyl (3-nitrophenyl)carbamate.

Step 2: Palladium-Catalyzed Miyaura Borylation

-

In a reaction vessel, combine tert-butyl (3-nitrophenyl)carbamate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a suitable base (e.g., potassium acetate).

-

Add a dry, degassed solvent such as dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the Boc-protected 3-nitrophenylboronic acid pinacol ester.

Step 3: Reduction of the Nitro Group and Hydrolysis of the Pinacol Ester

-

Dissolve the Boc-protected 3-nitrophenylboronic acid pinacol ester in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

After the reduction of the nitro group is complete, filter the catalyst.

-

The pinacol ester is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final product, this compound.

-

The product can be isolated by filtration and washed with a suitable solvent.

A patent describes an alternative method involving the coupling reaction of 3-nitrobenzophenone and bis(catecholato)diboron under a palladium catalyst, followed by reduction and hydrolysis.[20]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[2]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3]

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[1][3] This boronate then transfers its organic group to the palladium center, displacing the halide.[3][4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[3][4]

Typical Reaction Conditions

| Component | Example | Purpose |

| Boronic Acid | This compound | Nucleophilic partner |

| Coupling Partner | Aryl or vinyl halide/triflate | Electrophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 | Facilitates the catalytic cycle |

| Ligand | PPh3, PCy3, SPhos | Stabilizes the catalyst and influences reactivity |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. The reaction tolerates a wide variety of functional groups and is generally unaffected by the presence of water.[2]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[5][6] Its stability under a wide range of reaction conditions, including those of the Suzuki coupling, and its facile removal under acidic conditions make it particularly useful.[5][21]

Deprotection of the Boc Group

The Boc group is typically removed by treatment with a strong acid.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection Protocols

Protocol 1: Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).[6]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

-

Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.

-

Add a solution of 4M HCl in dioxane.[22]

-

Stir the reaction at room temperature until deprotection is complete.

-

The product often precipitates as the hydrochloride salt and can be isolated by filtration.

Considerations for Deprotection:

-

The deprotection generates a tert-butyl cation, which can lead to side reactions, especially with electron-rich aromatic rings.[21] The use of scavengers can mitigate this issue.[21]

-

For substrates with other acid-sensitive functional groups, careful selection of the deprotection conditions is necessary to ensure selectivity.[22][23]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of bioactive molecules and the creation of chemical libraries for drug discovery.[8] The ability to perform a Suzuki coupling and then deprotect the amine allows for the introduction of diverse functionalities at the 3-position of the phenyl ring.

Boronic acids themselves have gained significant attention as pharmacophores.[10][12][24] They can form reversible covalent bonds with serine proteases and other biological targets.[24] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[10][11] Several other boronic acid drugs have since been approved, highlighting the therapeutic potential of this class of compounds.[9][10][11]

The use of this compound allows medicinal chemists to:

-

Construct core scaffolds: The biaryl structures formed via Suzuki coupling are common motifs in many drug molecules.

-

Explore Structure-Activity Relationships (SAR): The deprotected amine can be readily derivatized with a wide range of substituents to probe the SAR of a lead compound.

-

Improve Pharmacokinetic Properties: The introduction of the aminophenylboronic acid moiety can modulate the solubility, metabolic stability, and other pharmacokinetic properties of a drug candidate.[9]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic flexibility offered by the Boc-protected amine, makes it an essential tool for the construction of complex molecules. As the field of drug discovery continues to explore the therapeutic potential of boron-containing compounds, the importance of building blocks like this compound will undoubtedly continue to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

- (3-aminophenyl)boronic acid - ChemBK. (2024, April 10).

- This compound | C11H16BNO4 | CID 2773228 - PubChem. (n.d.).

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- BOC Protection and Deprotection - J&K Scientific LLC. (n.d.).

- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).

- This compound (C11H16BNO4) - PubChemLite. (n.d.).

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Dembitsky, V. M., & Al-Quntar, A. A. A. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.

- Cicek, B., et al. (2023). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate.

- Suzuki reaction - Wikipedia. (n.d.).

- Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021, May 5).

- Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). ResearchGate.

- Peter, G., & Daniel, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). MDPI.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112431.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- This compound ,97% - Amerigo Scientific. (n.d.).

- Barba, V., & Betanzos, R. (2009). 3-Aminophenylboronic acid monohydrate. ResearchGate.

- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. (n.d.).

- CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).

- Höpfl, H., et al. (2009). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1260.

- (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem. (n.d.).

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C11H16BNO4 | CID 2773228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C11H16BNO4) [pubchemlite.lcsb.uni.lu]

- 15. (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. Page loading... [guidechem.com]

- 18. 30418-59-8|(3-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

(3-Boc-aminophenyl)boronic acid: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Boc-aminophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the development of novel therapeutics and functional materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it a key intermediate for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, including its appearance and odor, is paramount for its effective handling, storage, and application in research and development. This guide provides an in-depth analysis of the physical and chemical characteristics of this compound, with a focus on its appearance, odor, and the factors that can influence these properties.

Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its physical state can range from a crystalline powder to a more granular solid. The color of the material can be an important indicator of its purity, with purer forms typically appearing as a white to off-white solid.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆BNO₄ | [2] |

| Molecular Weight | 237.06 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Odor | No data available | |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in organic solvents such as methanol, and dimethyl sulfoxide (DMSO). |

Odor Profile

There is no specific data available in the scientific literature or safety data sheets regarding the odor of this compound. This generally suggests that the compound does not possess a strong or characteristic odor. However, the absence of data does not definitively mean it is odorless. Researchers should always handle this chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or fine dust particles.

Factors Influencing Physical Appearance

The observed color of this compound can be influenced by several factors, primarily related to its synthesis, purification, and stability.

Synthesis and Impurities

The synthesis of this compound involves the protection of the amino group of 3-aminophenylboronic acid with a tert-butyloxycarbonyl (Boc) group. Incomplete reaction or the presence of residual starting materials can affect the color of the final product. For instance, the precursor, 3-aminophenylboronic acid, is often described as an off-white to light brown solid.[3] Trace amounts of this starting material could impart a yellowish or brownish tint to the this compound.

Furthermore, byproducts formed during the synthesis can also contribute to color. For example, in some synthetic routes for related aminophenylboronic acids, nitration steps can lead to the formation of colored impurities if not carefully controlled.

Stability and Degradation

Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water. The formation of boroxines can potentially alter the physical properties of the material, including its melting point and solubility, and may have a subtle effect on its appearance.

The Boc protecting group is sensitive to acidic conditions and can be cleaved to regenerate the free amine. While generally stable under neutral and basic conditions, prolonged storage or exposure to acidic environments could lead to partial deprotection. The resulting free amine is more susceptible to oxidation, which can lead to the formation of colored impurities.

Experimental Protocols

Visual Inspection

A straightforward yet critical step in assessing the quality of this compound is a simple visual inspection.

Methodology:

-

Place a small, representative sample of the this compound powder on a clean, white surface, such as a watch glass or a piece of weighing paper.

-

Observe the sample under a bright, neutral light source.

-

Note the color of the sample, comparing it to a pure white reference if necessary. High-purity material should appear as a white to off-white powder.

-

Examine the texture of the powder. It should be a free-flowing solid. Any clumping or discoloration may indicate the presence of impurities or moisture.

Olfactory Assessment

As there is no reported odor for this compound, any detectable smell should be noted and could indicate the presence of residual solvents from the synthesis or degradation products.

Methodology:

-

With the sample in a well-ventilated area, carefully waft the vapors from the container towards your nose. Never directly inhale from the container.

-

Note any perceptible odor. A faint solvent-like smell might indicate residual solvents from purification, while a sharp or unpleasant odor could be a sign of decomposition.

Conclusion

This compound is a white to light yellow solid with no distinct reported odor. The color of the material can serve as a preliminary indicator of its purity, with whiter solids generally being of higher purity. Variations in color can arise from impurities introduced during synthesis or from degradation due to improper handling or storage. A thorough visual and olfactory assessment, coupled with appropriate analytical techniques, is essential for ensuring the quality and suitability of this compound for its intended applications in research and development.

References

- Amerigo Scientific. This compound, 97%. [Link]

- PubChem. This compound. [Link]

Sources

A Senior Application Scientist's Guide to (3-Boc-aminophenyl)boronic acid: Properties, Protocols, and Strategic Applications

For the discerning researcher in drug development and synthetic chemistry, (3-Boc-aminophenyl)boronic acid is more than a mere reagent; it is a strategic building block for the efficient construction of complex molecular architectures. Its bifunctional nature, featuring a stable Boc-protected amine and a versatile boronic acid, offers a powerful handle for late-stage functionalization, a critical advantage in modern medicinal chemistry. This guide provides an in-depth perspective on its core properties, proven experimental protocols, and the scientific rationale behind its application.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is paramount for its successful application in synthesis. These properties dictate storage, handling, and reaction conditions.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆BNO₄[1][2] |

| Molecular Weight | 237.06 g/mol [1] |

| CAS Number | 380430-68-2[1] |

| Appearance | White to off-white solid/powder |

| Melting Point | 125-131 °C |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Note: Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a trimeric anhydride). Proper storage under dry, inert conditions is essential to maintain its purity and reactivity.

Part 2: Strategic Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology is a cornerstone of modern synthesis for its reliability and functional group tolerance in forging C(sp²)-C(sp²) bonds.

The strategic value of the Boc-protected amine is twofold:

-

Electronic Modulation : The N-Boc group is electronically neutral to slightly electron-donating, which can influence the transmetalation step of the catalytic cycle.

-

Latent Functionality : Post-coupling, the Boc group is readily cleaved under acidic conditions, unmasking a primary amine. This "latent" functionality is invaluable for late-stage diversification of a lead compound, allowing for the rapid synthesis of analogs to build Structure-Activity Relationships (SAR).

Sources

A Technical Guide to (3-Boc-aminophenyl)boronic Acid for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Reagent

(3-Boc-aminophenyl)boronic acid, registered under CAS Number 380430-68-2, is a cornerstone reagent in modern organic synthesis, particularly for pharmaceutical and materials science applications.[1][2] Its strategic importance lies in its bifunctional nature: it possesses a boronic acid group, ready for palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected aniline, which offers a stable yet easily deprotected nitrogen for subsequent functionalization. This dual-reactivity allows for the sequential and controlled construction of complex molecular architectures, making it an invaluable building block in multi-step syntheses.[3]

This guide provides a comprehensive technical overview of this compound, covering its commercial availability, critical quality control parameters, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura coupling reaction.

Commercial Availability and Supplier Landscape

A reliable supply of high-purity starting materials is paramount for reproducible and successful synthetic outcomes. This compound is readily available from a multitude of global chemical suppliers. Sourcing from reputable manufacturers ensures access to reagents with consistent quality, which directly impacts the efficiency and success of subsequent chemical transformations.[4]